molecular formula C11H15N3O B1418142 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one CAS No. 358979-85-8

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B1418142
CAS No.: 358979-85-8
M. Wt: 205.26 g/mol
InChI Key: SGDFOFWTTIZZQP-UHFFFAOYSA-N
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Description

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Biological Activity

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family and exhibits a variety of pharmacological properties. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C₉H₁₆N₂
  • Molecular Weight : 152.2367 g/mol
  • CAS Registry Number : 6674-22-2

Biological Activities

The biological activities of this compound are diverse and include:

1. Anticancer Activity

Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance:

  • A study synthesized various quinazolinone-based hybrids which showed promising anticancer activity against cell lines such as MDA-MB-231. The IC₅₀ values ranged from 0.36 to 40.90 μM with some compounds showing high inhibitory profiles against EGFR .

2. Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties:

  • Compounds derived from this class have demonstrated effectiveness against various bacterial strains and fungi. Specifically, certain derivatives showed potent antibacterial activity in vitro against Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • It has been evaluated for its ability to inhibit enzymes such as urease and cyclooxygenase (COX), which are crucial in inflammatory processes and cancer progression .

4. Antimalarial Activity

Some studies have indicated that derivatives of quinazolinone can exhibit antimalarial properties:

  • Compounds were tested against Plasmodium falciparum with varying degrees of success in inhibiting parasite growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their structural features. Studies suggest that:

  • The presence of bulky substituents on the acetamide moiety enhances biological activity.
  • Molecular docking studies have correlated structural features with biological efficacy, providing insights into the design of more potent analogs .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindingsReference
Study 1Evaluated anticancer activity against MDA-MB-231 cell line; IC₅₀ = 0.36–40.90 μM
Study 2Demonstrated antibacterial activity against S. aureus; effective at low concentrations
Study 3Inhibition of COX enzymes linked to anti-inflammatory effects

Properties

IUPAC Name

1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDFOFWTTIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3CCCNC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 2
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 3
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 4
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 5
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 6
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

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